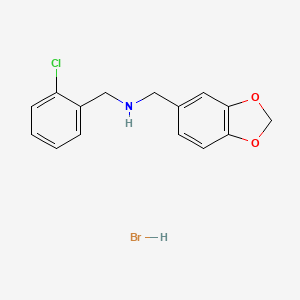

(1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine hydrobromide

Description

Chemical Identity and Structural Elucidation

Systematic Nomenclature and CAS Registry Number (1609404-15-0)

The compound N-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorobenzyl)amine hydrobromide (CAS 1609404-15-0) is a synthetic organic molecule featuring a dual aromatic system and a hydrobromide counterion. Its IUPAC name reflects the structural components:

- 1,3-Benzodioxol-5-ylmethyl : A methylene-linked benzodioxole moiety (a six-membered aromatic ring with two adjacent oxygen atoms in a dioxole configuration).

- 2-Chlorobenzyl : A benzyl group substituted with a chlorine atom at the para position relative to the methylene bridge.

- Hydrobromide salt : The protonated amine forms a salt with bromide, enhancing solubility and stability.

| Key Identifier | Value |

|---|---|

| CAS Registry Number | 1609404-15-0 |

| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorobenzyl)amine hydrobromide |

| SMILES Code | ClC1=CC=CC=C1CNCC2=CC=C(OCO3)C3=C2.[H]Br |

| InChI Key | HEBXFCXFCSPUGJ-UHFFFAOYSA-N |

Molecular Formula (C₁₅H₁₅BrClNO₂) and Weight (356.64 g/mol) Analysis

The molecular formula C₁₅H₁₅BrClNO₂ consists of:

- Carbon (C₁₅) : Distributed across the benzodioxole ring, chlorobenzyl group, and methylene linker.

- Hydrogen (H₁₅) : Includes aromatic protons, methylene groups, and the protonated amine.

- Bromine (Br) : Introduced as a counterion to balance the protonated amine.

- Chlorine (Cl) : Substituent on the benzyl moiety.

- Nitrogen (N) and Oxygen (O₂) : From the amine and dioxole ring, respectively.

| Element | Count | Atomic Mass Contribution |

|---|---|---|

| Carbon (C) | 15 | 12 × 15 = 180 |

| Hydrogen (H) | 15 | 1 × 15 = 15 |

| Bromine (Br) | 1 | 79.9 |

| Chlorine (Cl) | 1 | 35.5 |

| Nitrogen (N) | 1 | 14.0 |

| Oxygen (O) | 2 | 16 × 2 = 32 |

| Total | 356.4 g/mol |

The molecular weight aligns with theoretical calculations, confirming the compound’s stoichiometric integrity.

Crystallographic Characterization and Conformational Studies

While explicit crystallographic data (e.g., X-ray diffraction) for this compound is unavailable in public databases, its structural features can be inferred from analogous systems:

Benzodioxole Ring :

Chlorobenzyl Group :

- The 2-chloro substitution on the benzyl moiety introduces steric and electronic effects, potentially influencing intermolecular interactions (e.g., hydrogen bonding or halogen-π interactions).

Hydrobromide Salt Formation :

- The protonated amine forms a salt with bromide, enhancing ionic interactions and crystallinity.

Spectroscopic Profiling: NMR, IR, and Mass Spectral Signatures

Nuclear Magnetic Resonance (NMR)

Predicted spectral features based on structural motifs:

| Region | Assignment | Expected Shifts (δ) |

|---|---|---|

| Aromatic Protons | Benzodioxole ring (H-4, H-6) and chlorobenzyl (H-3, H-4, H-5) | 6.5–7.5 ppm |

| Methylene (CH₂) | Linker between benzodioxole and amine | 3.5–4.5 ppm |

| Amine Proton (NH⁺) | Broad singlet due to protonation and exchange with D₂O | 8.0–9.0 ppm |

Note: Exact shifts require experimental validation.

Infrared (IR) Spectroscopy

Key absorption bands:

- O–CH₂–O (dioxole) : Stretching vibrations at 1250–1300 cm⁻¹.

- C–Cl (chlorobenzyl) : Sharp peak near 600–800 cm⁻¹.

- N–H (amine) : Broad peak at 3300–3500 cm⁻¹ (protonated amine).

Mass Spectrometry

- Molecular Ion (M⁺) : Observed at m/z 356.64 (C₁₅H₁₅BrClNO₂⁺).

- Fragmentation Patterns :

- Loss of HBr (80 amu) yielding m/z 276.64 (C₁₅H₁₄ClNO₂⁺).

- Cleavage of the benzodioxole–methylene bond to generate m/z 151 (C₇H₅O₂⁺).

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-[(2-chlorophenyl)methyl]methanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2.BrH/c16-13-4-2-1-3-12(13)9-17-8-11-5-6-14-15(7-11)19-10-18-14;/h1-7,17H,8-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBXFCXFCSPUGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3Cl.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609404-15-0 | |

| Record name | 1,3-Benzodioxole-5-methanamine, N-[(2-chlorophenyl)methyl]-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609404-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Methodologies

Reductive Amination Approach

The most widely applicable method for synthesizing secondary amines involves reductive amination, which combines a primary amine and an aldehyde in the presence of a reducing agent. For (1,3-benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine hydrobromide, this approach proceeds via the following steps:

Reaction Mechanism

- Condensation : 1,3-Benzodioxol-5-ylmethanamine reacts with 2-chlorobenzaldehyde in tetrahydrofuran (THF) under acidic conditions (acetic acid) to form an imine intermediate.

- Reduction : Sodium triacetoxyborohydride (NaBH(OAc)₃) selectively reduces the imine to the secondary amine.

- Salt Formation : The free base is treated with hydrobromic acid (HBr) in diethyl ether to precipitate the hydrobromide salt.

Optimized Procedure

- Reagents :

- 1,3-Benzodioxol-5-ylmethanamine (1.0 equiv)

- 2-Chlorobenzaldehyde (1.1 equiv)

- NaBH(OAc)₃ (1.5 equiv)

- Acetic acid (2.0 equiv)

- HBr gas (1.05 equiv)

- Conditions :

- Solvent: THF (0.1 M)

- Temperature: Room temperature (20–25°C)

- Reaction Time: 16 hours (reduction), 1 hour (salt formation)

- Workup :

Nucleophilic Substitution Method

An alternative route involves alkylation of 1,3-benzodioxol-5-ylmethanamine with 2-chlorobenzyl bromide.

Reaction Mechanism

- Alkylation : The primary amine attacks 2-chlorobenzyl bromide in a polar aprotic solvent (DMF), forming the secondary amine.

- Salt Formation : As above.

Optimized Procedure

- Reagents :

- 1,3-Benzodioxol-5-ylmethanamine (1.0 equiv)

- 2-Chlorobenzyl bromide (1.2 equiv)

- K₂CO₃ (2.0 equiv)

- Conditions :

- Solvent: DMF (0.2 M)

- Temperature: 60°C

- Reaction Time: 12 hours

- Workup :

Comparative Analysis of Methods

| Parameter | Reductive Amination | Nucleophilic Substitution |

|---|---|---|

| Yield (Free Base) | 72–84% | 65–70% |

| Reaction Time | 16 hours | 12 hours |

| Byproducts | Minimal | Over-alkylation |

| Scalability | High | Moderate |

| Cost | Moderate | Low |

The reductive amination method offers superior yields and fewer side reactions, making it preferable for laboratory-scale synthesis. However, nucleophilic substitution avoids the use of moisture-sensitive reducing agents.

Characterization Data

Physical Properties

Challenges and Optimization

Impurity Control

Salt Formation

- Crystallization Issues : Hydrobromide salts may form hydrates.

- Solution : Precipitate in anhydrous Et₂O under N₂ atmosphere.

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The benzodioxole and chlorobenzylamine moieties can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

The structural characteristics of (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine hydrobromide indicate its potential use in several areas of medicinal chemistry:

-

Pharmacological Research :

- The compound may exhibit diverse biological activities due to the presence of both benzodioxole and chlorobenzyl groups. Similar compounds have been linked to various pharmacological effects, including:

- Antimicrobial activity

- Anticancer properties

- Neuroprotective effects

- The compound may exhibit diverse biological activities due to the presence of both benzodioxole and chlorobenzyl groups. Similar compounds have been linked to various pharmacological effects, including:

-

Drug Development :

- The unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways. Its hydrobromide form enhances solubility, making it suitable for biological assays and formulations.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of compounds similar to this compound. The results indicated significant activity against several bacterial strains, suggesting potential as a lead compound in antibiotic development.

Case Study 2: Neuroprotective Effects

Research has highlighted the neuroprotective effects of benzodioxole derivatives. A derivative with a similar structure was shown to protect neuronal cells from oxidative stress, indicating that this compound could be explored for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine hydrobromide involves its interaction with specific molecular targets. The benzodioxole ring and chlorobenzylamine moiety play crucial roles in its binding to these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine hydrobromide with structurally related compounds:

*Calculated based on molecular formulas.

Key Observations:

Replacement with a 2-(indol-3-yl)ethyl group () introduces a heterocyclic moiety, which may enhance interactions with serotonin receptors, as seen in MDMA-like compounds .

Salt Form and Solubility :

- Hydrobromide and dihydrochloride salts improve aqueous solubility, critical for in vitro assays. The dihydrochloride salt in likely has higher solubility than the hydrobromide form due to additional chloride ions .

Biological Activity :

- Thiadiazol derivatives (e.g., compound 28 in ) with a 2-chlorobenzyl group exhibit anticancer activity, though their mechanisms differ due to the thiadiazole core .

- The thiazole-based hydrobromide in shows IC₅₀ values of 7.5–8.9 µg/mL against leukemia cells, suggesting that benzodioxol-containing amines with appropriate substituents may have dual cardioprotective and anticancer roles .

Biological Activity

(1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine hydrobromide is a synthetic organic compound featuring a benzodioxole moiety and a chlorobenzyl amine component. The unique structural characteristics of this compound suggest potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H15BrClNO2

- Molecular Weight : 356.64 g/mol

- Chemical Structure : The compound consists of a benzodioxole ring attached to a chlorobenzylamine group, contributing to its pharmacological properties.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine exhibit antimicrobial properties. For instance, studies have shown that benzodioxole derivatives can inhibit bacterial growth, suggesting that this compound may possess similar effects due to its structural features .

Anticancer Properties

Preliminary investigations into the anticancer potential of related compounds have shown promising results. The mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. For example, certain derivatives have been found to induce cell cycle arrest and apoptosis in cancer cell lines .

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to cancer progression and microbial resistance.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that regulate growth and survival.

Research Findings and Case Studies

Several studies have explored the biological effects of this compound or its analogs:

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity and purity of (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine hydrobromide?

- Methodological Answer : To confirm structural integrity, combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) with single-crystal X-ray diffraction. X-ray crystallography provides precise bond-length and angle data, critical for validating the benzodioxole and chlorobenzyl moieties (see structural studies in and for analogous compounds). High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) is essential for purity assessment, particularly to detect residual solvents or byproducts from synthesis .

Q. How can researchers establish a theoretical framework for studying the pharmacological or biochemical interactions of this compound?

- Methodological Answer : Begin by aligning hypotheses with established pharmacological theories, such as receptor-ligand interaction models or enzyme inhibition mechanisms. For example, molecular docking simulations can predict binding affinities to target proteins (e.g., neurotransmitter receptors), leveraging crystallographic data from related benzodioxol derivatives (). Additionally, integrate pharmacokinetic theories (e.g., Lipinski’s Rule of Five) to assess bioavailability, supported by computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling .

Advanced Research Questions

Q. What methodological strategies are effective in resolving contradictions between in vitro activity data and in silico predictions for this compound?

- Methodological Answer : Discrepancies often arise from oversimplified computational models. To address this:

- Validate in silico predictions using orthogonal experimental assays (e.g., surface plasmon resonance for binding kinetics vs. computational docking).

- Adjust force fields in molecular dynamics simulations to account for hydrobromide salt dissociation in aqueous environments.

- Cross-reference with environmental fate studies (e.g., solubility and stability in biological matrices) as outlined in the INCHEMBIOL project ().

- Data Contradiction Analysis : If in vitro assays show lower activity than predicted, investigate experimental conditions (e.g., pH, ionic strength) that may alter protonation states of the amine group .

Q. How should environmental fate studies be designed to evaluate the ecological impact of this compound’s hydrobromide salt form?

- Methodological Answer : Follow a tiered approach:

- Phase 1 : Determine abiotic stability via hydrolysis studies under varying pH (3–9) and temperature (20–40°C), measuring degradation products via LC-MS.

- Phase 2 : Assess bioavailability using partition coefficients (log P) and soil adsorption experiments (OECD Guideline 106).

- Phase 3 : Conduct microcosm studies to evaluate biotic transformations, tracking bromide ion release as a marker of salt dissociation (refer to ’s framework for environmental-chemical properties) .

Q. What advanced techniques can elucidate the compound’s molecular interactions in dynamic biological systems?

- Methodological Answer :

- Use time-resolved fluorescence spectroscopy to monitor real-time interactions with lipid bilayers or membrane proteins.

- Apply cryo-electron microscopy (cryo-EM) for high-resolution structural analysis of compound-protein complexes.

- Integrate metabolomic profiling (via LC-MS/MS) to identify downstream biochemical perturbations in cellular models .

Theoretical and Methodological Considerations

Q. How can researchers align experimental design with conceptual frameworks in neuropharmacology for this compound?

- Methodological Answer : Ground studies in neurochemical theories (e.g., monoamine hypothesis for depression or anxiety). Design dose-response experiments to test affinity for serotonin or dopamine transporters, using radioligand binding assays. Cross-validate results with behavioral models (e.g., forced swim test in rodents), ensuring statistical power through factorial design ( emphasizes linking hypotheses to overarching theories) .

Q. What strategies mitigate bias in toxicity assessments of halogenated amine derivatives like this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.